molecular formula C10H7Br2N B2995782 6-Bromo-8-(bromomethyl)quinoline CAS No. 926207-02-5

6-Bromo-8-(bromomethyl)quinoline

Cat. No.: B2995782
CAS No.: 926207-02-5
M. Wt: 300.981
InChI Key: RUZCLFKANGIDDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-(bromomethyl)quinoline typically involves the bromination of quinoline derivatives. One common method includes the reaction of 8-methylquinoline with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6 and 8 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar catalysts and conditions as those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-8-(bromomethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-8-(bromomethyl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its antimicrobial and anticancer activities, although detailed studies are still ongoing.

    Industry: Utilized in the development of materials with specific electronic properties

Mechanism of Action

The mechanism of action of 6-Bromo-8-(bromomethyl)quinoline is not fully understood, but it is believed to interact with various molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or DNA, potentially disrupting biological processes. The compound’s ability to undergo substitution reactions also allows it to modify biomolecules in a controlled manner .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-8-(bromomethyl)quinoline is unique due to the presence of bromine atoms at both the 6 and 8 positions, which allows for selective and versatile chemical modifications. This dual bromination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

6-bromo-8-(bromomethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c11-6-8-5-9(12)4-7-2-1-3-13-10(7)8/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZCLFKANGIDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926207-02-5
Record name 6-bromo-8-(bromomethyl)quinoline
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